molecular formula C11H11N3 B11906127 3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile CAS No. 63536-42-5

3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile

Cat. No.: B11906127
CAS No.: 63536-42-5
M. Wt: 185.22 g/mol
InChI Key: CHMVLGHCAGRCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of bromomalononitrile with benzene-1,2-diamine under microwave irradiation, yielding the desired product in excellent yield . Another method includes the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with different aldehydes, ketones, diketones, and ketoesters .

Industrial Production Methods

Industrial production methods for this compound often involve green chemistry principles to ensure environmentally friendly processes. These methods may include the use of recyclable catalysts, solvent-free conditions, and microwave-assisted synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Nucleophiles: Such as amines, thiols, and halides.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which have applications in medicinal chemistry and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile stands out due to its unique ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry and agrochemical research .

Properties

CAS No.

63536-42-5

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

3-ethyl-3,4-dihydroquinoxaline-2-carbonitrile

InChI

InChI=1S/C11H11N3/c1-2-8-11(7-12)14-10-6-4-3-5-9(10)13-8/h3-6,8,13H,2H2,1H3

InChI Key

CHMVLGHCAGRCQR-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=NC2=CC=CC=C2N1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.